molecular formula C31H50O2 B12429224 -Spinasterol acetate

-Spinasterol acetate

Cat. No.: B12429224
M. Wt: 454.7 g/mol
InChI Key: VQLULFBGTFJDEB-BARFHZGGSA-N
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Description

Spinasterol acetate is a derivative of spinasterol, a phytosterol found in various plant sources such as spinach, pumpkin seeds, and argan oil. Phytosterols are structurally similar to cholesterol and are known for their beneficial health effects, including anti-inflammatory and cholesterol-lowering properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spinasterol acetate can be synthesized through the acetylation of spinasterol. The process typically involves the reaction of spinasterol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of spinasterol acetate involves the extraction of spinasterol from plant sources followed by its chemical modification. The extraction process may include solvent extraction, chromatography, and crystallization techniques to isolate pure spinasterol. The acetylation process is then scaled up using industrial reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

Spinasterol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Investigated for its role in cell membrane stabilization and signaling pathways.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and cholesterol-lowering effects.

    Industry: Utilized in the formulation of nutraceuticals and functional foods.

Mechanism of Action

Spinasterol acetate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Spinasterol acetate is compared with other phytosterols such as:

    Stigmasterol: Similar in structure but differs in the position of double bonds.

    β-Sitosterol: Has an additional ethyl group at the C-24 position.

    Campesterol: Contains a methyl group at the C-24 position.

Spinasterol acetate is unique due to its specific acetylation, which may enhance its bioavailability and stability compared to other phytosterols .

Properties

Molecular Formula

C31H50O2

Molecular Weight

454.7 g/mol

IUPAC Name

[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1

InChI Key

VQLULFBGTFJDEB-BARFHZGGSA-N

Isomeric SMILES

CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C

Origin of Product

United States

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